molecular formula C6H9N5O B571062 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1293996-12-9

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B571062
CAS No.: 1293996-12-9
M. Wt: 167.172
InChI Key: BKBGVQLQLQVIBP-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused tetrahydropyrazine and 1,2,3-triazole ring system, a structure recognized as a privileged scaffold in the development of biologically active molecules . Related triazolo[1,5-a]pyrazine cores have demonstrated potent inhibitory activity against a range of therapeutic targets, including the c-Met protein kinase, which is relevant in oncology, and have shown potential as allosteric modulators of GABA A receptors . Furthermore, the 1,2,3-triazolo[1,5-a]pyrazine architecture is being explored for applications beyond pharmacology, such as in the development of fluorescent probes and as functional structural units in polymers . The saturated tetrahydropyrazine ring in this specific analog can influence its physicochemical properties, potentially offering improved solubility compared to its fully aromatic counterparts. The carboxamide moiety serves as a key functional handle for further synthetic modification, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-6(12)5-4-3-8-1-2-11(4)10-9-5/h8H,1-3H2,(H2,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBGVQLQLQVIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(N=N2)C(=O)N)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring, followed by cyclization to form the pyrazine ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atoms within the ring system.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) can facilitate substitution reactions.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance:

  • Savolitinib , a compound derived from this scaffold, has shown potent inhibition of c-Met kinases with a reported IC50 value of 0.005 µM. It has been evaluated in clinical trials for various cancers including non-small cell lung cancer and renal cell carcinoma .
  • A study demonstrated that modifications at the 2 and 6 positions of the triazolo-pyrazine ring led to enhanced anticancer activity in vitro .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Antifungal Activity : It has shown promise as an antifungal agent against various strains . The structure-activity relationship studies suggest that specific substitutions can enhance its efficacy against fungal infections.

Agricultural Applications

2.1 Pesticide Development

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine derivatives have been explored for their potential as pesticides:

  • Research indicates that these compounds can act as effective insecticides and fungicides due to their ability to disrupt biological processes in pests .
  • A case study involving the synthesis of triazole-fused pyrazines revealed their effectiveness in controlling crop diseases caused by fungal pathogens .

Material Science

3.1 Polymer Chemistry

The unique chemical structure of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine facilitates its use in polymer synthesis:

  • Polymerization Studies : The compound can be utilized as a monomer in the production of novel polymers with desirable mechanical and thermal properties. Preliminary studies suggest that incorporating this compound into polymer matrices enhances their stability and performance under stress conditions .

Table 1: Summary of Biological Activities

Activity TypeCompound NameTargetIC50/EffectivenessNotes
AnticancerSavolitinibc-Met Kinase0.005 µMPreclinical candidate for cancer treatment
Antifungal4-Hydroxy DerivativeVarious FungiEffectivePotential use as an antifungal agent
InsecticideTriazole DerivativePestsEffectiveEffective against crop diseases

Table 2: Synthesis Pathways

Compound NameSynthesis MethodYield (%)
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazineSolid-phase synthesisUp to 60%
Triazole-fused PyrazinesRegiospecific reactions33–65%

Case Studies

Case Study 1: Savolitinib Clinical Trials

Savolitinib was selected for clinical trials due to its potent inhibition of c-Met kinases. It demonstrated favorable pharmacokinetic properties and has received conditional approval in China for treating several types of cancer .

Case Study 2: Agricultural Applications

A series of experiments conducted on triazole-fused pyrazines showed promising results in controlling fungal infections in crops. The compounds were tested against common agricultural pathogens with significant reductions in disease incidence observed .

Mechanism of Action

The mechanism by which 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP), which is implicated in Alzheimer’s disease. The compound’s antiviral activity may involve inhibition of viral replication enzymes or interference with viral entry into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fused triazoloheterocycles. Below is a comparative analysis of its structural analogs, focusing on synthesis, bioactivity, and applications.

Structural and Functional Analogues

Compound Name Synthesis Method Key Biological Activities/Applications Key Differences vs. Target Compound References
Triazolo[1,5-a]pyrazin-6-ones Multistep synthesis from amines/amino acids Antitumor activity; used in HIV protease inhibitors (e.g., crixivan) Contains a ketone group; lacks carboxamide moiety
Triazolo[1,5-a]quinoxalines Tandem cyclization of N-(2-haloaryl)propiolamides Limited bioactivity data; explored as fluorescent materials Larger aromatic system (quinoxaline core)
Triazolo[1,5-a]pyridines Azide-mediated tandem cyclization of (Z)-enediynes ; Huisgen cycloaddition Potassium channel modulators, Ca²⁺ channel inhibitors, ionic liquids for solar cells Pyridine instead of pyrazine core
Thieno-triazolopyrimidines Base-catalyzed cycloaddition of azides with methylene compounds Low anticancer activity (10⁻⁵ M screening) compared to thienopyrimidines Thiophene-fused system; lower therapeutic potency
[1,2,4]Triazolo[1,5-a]pyrazines SNAr-based cyclization Limited bioactivity reported; primarily used in material science Different triazole isomer (1,2,4 vs. 1,2,3)

Biological Activity

4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C5_5H7_7N5_5O
  • Molecular Weight : 141.14 g/mol
  • CAS Number : 123308-28-1

The compound features a triazole ring fused with a pyrazine structure, which is significant for its biological activity. The presence of the carboxamide group enhances its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antitumor Activity : Studies have shown that derivatives of triazolo-pyrazines exhibit inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. For instance, compounds with similar structures have been reported to suppress tumor cell proliferation by inhibiting TP activity .
  • CNS Effects : This compound class has been linked to the modulation of neurotransmitter systems. Research indicates potential applications in treating neurodegenerative disorders like Alzheimer's disease and psychosis due to their ability to cross the blood-brain barrier .
  • Anti-inflammatory Properties : The triazole moiety is known for its anti-inflammatory effects. Compounds with this structure can inhibit inducible nitric oxide synthase (iNOS), reducing inflammation .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound or its derivatives:

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInhibition of thymidine phosphorylase
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of iNOS

Case Study: Antitumor Activity

In a study examining various triazolo-pyrazine derivatives for their antitumor properties, it was found that specific substitutions on the pyrazine ring significantly enhanced TP inhibition. For example, compounds with halogen substitutions showed increased potency against cancer cell lines .

Case Study: CNS Applications

Another investigation focused on the neuroprotective effects of triazolo-pyrazines in models of Alzheimer's disease. The study demonstrated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in animal models .

Q & A

Q. Key Considerations :

  • Substrate scope limitations (e.g., β-azido acids require synthetic availability of β-amino acids) .
  • Catalyst choice impacts regioselectivity and reaction efficiency (e.g., Cu vs. Pd-Cu systems) .

How can reaction conditions be optimized for improved yields in the synthesis of substituted derivatives?

Advanced Methodological Insights
Optimization strategies include:

  • Catalyst tuning : Superparamagnetic Cu@Fe₃O₄ systems enhance recyclability and reduce metal leaching compared to homogeneous catalysts. For arylpropanoic acid derivatives, aryl-substituted azides require toluene reflux (24 h) instead of aqueous conditions .
  • Solvent and temperature control : Methanol at RT (20–30 min) vs. toluene under reflux (24 h) balances reaction speed and yield (e.g., 83% yield for bromobenzyl derivatives) .
  • Substrate pre-functionalization : Meerwein arylation of β-azido acids expands access to diverse arylpropanoic acid precursors, enabling broader substitution patterns .

Q. Data-Driven Example :

  • Compound 10 (7-(4-Bromobenzyl)-N-cyclopentyl-5-cyclopropyl-6-oxo-3-phenyl derivative) achieved 83% yield via reflux in toluene with triethylamine, highlighting solvent/temperature interplay .

What biological activities are associated with this scaffold, and how are they evaluated?

Basic Pharmacological Profiling
The scaffold exhibits:

  • Antitumor activity : Modulates sigma receptors and inhibits histone deacetylases (HDACs), validated via cell viability assays (e.g., NCI-60 screening) .
  • Enzyme inhibition : BACE1 (Alzheimer’s), Cyp8b1 (diabetes), and casein kinase 1 (ROS1 inhibitors in oncology) .
  • Antiviral potential : Activity against hepatitis B via polymerase inhibition mechanisms .

Q. Screening Protocols :

  • In vitro assays : Dose-dependent enzymatic inhibition (IC₅₀ determination) and cell-line profiling (e.g., Renal Cancer UO-31 growth inhibition) .

How can contradictory structure-activity relationship (SAR) data be resolved for fused triazolopyrazines?

Advanced SAR Analysis
Contradictions arise in:

  • Fused ring systems : Thieno-fused triazolopyrimidines (e.g., thieno[2,3-e] derivatives) show higher anticancer activity (mean growth inhibition >100%) compared to aryl-fused analogs (e.g., triazoloquinazolines), attributed to enhanced π-stacking and metabolic stability .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring improve BACE1 inhibition by stabilizing enzyme active-site interactions .

Q. Methodological Resolution :

  • Computational modeling : Docking studies to predict binding modes.
  • Comparative bioassays : Parallel testing of thieno vs. aryl analogs under identical conditions .

What strategies ensure regioselective formation of the triazole ring during cycloaddition?

Methodological Best Practices
Regioselectivity is achieved via:

  • Copper(I) catalysis : Enforces 1,4-disubstituted triazoles in click chemistry. For intramolecular cyclizations, steric constraints from α-amino acid backbones drive 6-endo cyclization over alternative pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization kinetics in tandem Ugi-Huisgen reactions .

Q. Example :

  • Chiral derivatives synthesized from L-proline analogs retain configuration under Cu(I)-free conditions, avoiding racemization .

How do multistep and tandem syntheses compare in efficiency for generating complex analogs?

Q. Advanced Synthetic Design

  • Multistep approaches (e.g., Abbott Laboratories’ method): Allow precise functionalization but suffer from low overall yields (e.g., 37% in imidazo-pyrazine derivatives) .
  • Tandem reactions (e.g., Schreiber’s "build/couple/pair"): Streamline complexity generation in one pot (e.g., aziridine propargylamine intermediates) but require rigorous optimization of step compatibility .

Q. Trade-offs :

  • Yield vs. complexity : Tandem methods prioritize speed, while multistep routes enable access to sterically hindered derivatives .

What mechanistic insights explain the role of copper in triazole cycloadditions?

Q. Advanced Mechanistic Studies

  • Catalytic cycle : Cu(I) facilitates alkyne deprotonation, forming a copper acetylide intermediate that reacts regioselectively with azides. Magnetic catalysts (e.g., Cu@Fe₃O₄) stabilize active Cu species, reducing side reactions .
  • Kinetic vs. thermodynamic control : Polar solvents favor the 1,4-triazole product, while nonpolar media may promote alternative regioisomers .

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